
Cyclobutane-1,3-dicarboxamide
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Overview
Description
Cyclobutane-1,3-dicarboxamide is an organic compound characterized by a cyclobutane ring with two carboxamide groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-dicarboxamide can be synthesized through a [2+2] cycloaddition reaction involving alkenes. This reaction typically requires UV light to initiate the formation of the cyclobutane ring. The reaction conditions often include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors to optimize the yield and efficiency of the cycloaddition reaction. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Cyclobutane-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclobutane-1,3-dicarboxylic acid.
Reduction: Cyclobutane-1,3-diamine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Materials Science
Cyclobutane-1,3-dicarboxamide as a Building Block
This compound serves as a semi-rigid building block in the synthesis of novel polymers. Its unique puckered structure contributes to the mechanical properties of materials, making them suitable for various applications.
Case Study: Poly-α-truxillates
- Synthesis : this compound can be obtained from trans-cinnamic acid through a series of reactions including photodimerization and hydrolysis.
- Properties : Studies have shown that polymers derived from this compound exhibit excellent thermal stability and mechanical strength.
- Applications : These polymers are being explored for use in coatings, adhesives, and other materials requiring durability and resistance to environmental factors .
Property | Value |
---|---|
Thermal Stability | Excellent |
Mechanical Strength | High |
Solubility | Variable (depends on modifications) |
Medicinal Chemistry
Pharmacological Potential
The cyclobutane ring structure enhances the pharmacological properties of drug candidates. This compound derivatives have been investigated for their potential in treating various diseases due to their ability to improve metabolic stability and reduce isomerization.
Case Study: Drug Development
- Mechanism : The cyclobutane ring can prevent cis/trans isomerization, which is crucial in maintaining the efficacy of certain drugs.
- Examples : Compounds incorporating cyclobutane structures have shown promising results in enhancing bioavailability and selectivity against specific targets such as kinases involved in cancer .
Drug Candidate | Target | Efficacy |
---|---|---|
Compound A | TTK Kinase | High bioavailability |
Compound B | RORγt | Effective in autoimmune models |
Polymer Synthesis
Role in Polymer Chemistry
This compound is utilized in the synthesis of various polyesters and polyamides through condensation reactions. Its two carboxylic acid groups allow for versatile functionalization, enabling the creation of tailored materials for specific applications.
Case Study: Esterification Reactions
- Process : this compound undergoes Fischer esterification with alcohols to produce esters that can be further polymerized.
- Outcome : The resulting polymers demonstrate improved solubility and processability compared to traditional petroleum-derived counterparts .
Reaction Type | Yield (%) | Characteristics |
---|---|---|
Fischer Esterification | 91% | Enhanced solubility |
Mechanism of Action
The mechanism by which cyclobutane-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Cyclobutane-1,3-dicarboxamide can be compared with other similar compounds such as cyclobutane-1,1-dicarboxamide and cyclopropyl-1,1-dicarboxamide:
Cyclobutane-1,1-dicarboxamide: This compound has two carboxamide groups attached to the same carbon atom, leading to different chemical properties and reactivity.
Cyclopropyl-1,1-dicarboxamide: This compound features a cyclopropane ring instead of a cyclobutane ring, resulting in different steric and electronic effects.
Biological Activity
Cyclobutane-1,3-dicarboxamide (CBDA) is an intriguing compound due to its unique structural features and potential biological activities. This article delves into its synthesis, stability, and various biological activities, supported by data tables and case studies.
1. Synthesis and Stability
This compound can be synthesized through various methods, including photocycloaddition reactions. For instance, a study demonstrated the synthesis of cyclobutane-containing diacid building blocks from biomass-derived starting materials using clean, efficient methods like [2 + 2] photocycloaddition . The resulting compounds exhibited remarkable thermal stability and resistance to photodegradation, making them suitable for various applications in materials science .
Table 1: Stability Characteristics of this compound
Property | Value/Observation |
---|---|
Thermal Stability | Excellent (TGA analysis) |
UV Stability | No significant change after prolonged UV exposure |
Chemical Stability | Tolerates acid/base treatments |
2. Biological Activities
Cyclobutane-containing compounds have garnered attention for their diverse biological activities. Research indicates that cyclobutane derivatives exhibit antimicrobial, anticancer, and immunosuppressive properties. A review highlighted the occurrence of cyclobutane-containing alkaloids from fungi and plants that demonstrate significant biological activities .
Case Study: Antimicrobial Activity
One notable study focused on the antimicrobial properties of cyclobutane-containing alkaloids derived from fungal sources. These compounds showed potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus), indicating their potential as therapeutic agents .
Table 2: Biological Activities of Cyclobutane Derivatives
Activity Type | Observed Effects |
---|---|
Antimicrobial | Effective against MRSA and other pathogens |
Anticancer | Induced apoptosis in cancer cell lines |
Immunosuppressive | Reduced immune response in vitro |
The mechanisms underlying the biological activities of cyclobutane derivatives are an area of active research. For example, some studies suggest that these compounds may disrupt bacterial cell membranes, leading to increased permeability and cell death . Additionally, their ability to induce apoptosis in cancer cells is attributed to the activation of specific signaling pathways involved in programmed cell death.
4. Future Directions
Given the promising biological activities associated with this compound and its derivatives, further research is warranted to explore their potential in drug development. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity.
- Mechanistic Studies : To better understand the pathways involved in their biological effects.
Properties
CAS No. |
90048-02-5 |
---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
cyclobutane-1,3-dicarboxamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)3-1-4(2-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10) |
InChI Key |
OJEPEHNTDPXZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)N)C(=O)N |
Origin of Product |
United States |
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